![molecular formula C9H14ClN3O5S B1228846 Cytosine, 1-(beta-D-arabinofuranosyl)-thio- CAS No. 28419-39-8](/img/structure/B1228846.png)
Cytosine, 1-(beta-D-arabinofuranosyl)-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OSI-7836 is a member of the nucleoside class of cytotoxic drugs of which gemcitabine is the market leader. OSI Pharmaceuticals develops OSI-7836 as a next-generation gemcitabine. The anti-tumor activity of OSI-7836 appeares to be less schedule dependent than gemcitabine. It is also more active than ara-C (another clinically used nucleoside analog) in all nine models and more active than either paclitaxel or cisplatin in the two lung xenograft models tested. This drug shows no unexpected toxicities; those observed appeared to be similar to other nucleoside agents.
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
1-(β-D-Arabinofuranosyl)-thio-cytosine and its derivatives have been synthesized and studied for their structural activity relationships. Notably, derivatives such as 5-substituted 1-(4-thio-β-D-arabinofuranosyl)cytosines have shown cytotoxicity against various human tumor cell lines. Specifically, 5-fluoro-1-(4-thio-β-D-arabinofuranosyl)cytosine exhibited high cytotoxicity, warranting further in vivo evaluation (Tiwari et al., 2000).
Cellular Uptake and Transporter Roles
The role of human nucleoside transporters in the cellular uptake of 4'-thio-β-D-arabinofuranosyl cytosine (TaraC) has been a subject of research. Studies indicate that nucleoside transport capacity, mainly through human equilibrative nucleoside transporter (hENT1), is a significant determinant of the pharmacological activity of drugs like TaraC and araC. The transport of these compounds is predominantly mediated by hENT1 and to a lesser extent by hENT2, and possibly by human concentrative nucleoside transporter (hCNT1) (Clarke et al., 2006).
Chemical and Enzymatic Synthesis
The chemical and enzymatic synthesis of nucleotides like 4'-thio-ara-C monophosphate and triphosphate has been explored. The synthesis involves multiple steps and specific conditions to achieve the desired products. These synthesized nucleotides are crucial for understanding the biological mechanisms and potential therapeutic applications of 4'-thio-ara-C derivatives (Fowler et al., 2005).
Antitumor Activity and Drug Resistance
Various studies have focused on the antitumor activity and drug resistance mechanisms of 1-(β-D-arabinofuranosyl)-thio-cytosine and its derivatives. These compounds have shown potent antitumor effects against different cancer cell lines. However, the development of drug resistance, such as decreased expression of hENT-1 (a transporter involved in drug uptake), can affect the efficacy of these drugs. Understanding these mechanisms is crucial for improving therapeutic strategies and overcoming drug resistance (Kanno et al., 2007).
Propriétés
Numéro CAS |
28419-39-8 |
---|---|
Nom du produit |
Cytosine, 1-(beta-D-arabinofuranosyl)-thio- |
Formule moléculaire |
C9H14ClN3O5S |
Poids moléculaire |
311.74 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride |
InChI |
InChI=1S/C9H13N3O5S.ClH/c10-5-1-2-12(8(18)11-5)9(16)7(15)6(14)4(3-13)17-9;/h1-2,4,6-7,13-16H,3H2,(H2,10,11,18);1H/t4-,6-,7+,9-;/m1./s1 |
Clé InChI |
RCWYXGAOCMUXHG-ZXBIKLPVSA-N |
SMILES isomérique |
C1=CN(C(=S)N=C1N)[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl |
SMILES |
C1=CN(C(=S)N=C1N)C2(C(C(C(O2)CO)O)O)O.Cl |
SMILES canonique |
C1=CN(C(=S)N=C1N)C2(C(C(C(O2)CO)O)O)O.Cl |
Synonymes |
4'-thio-arabinofuranosylcytosine 4'-thio-beta-D-arabinofuranosylcytosine 4-Amino-1-(4-thio-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone OSI-7836 thiarabine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.